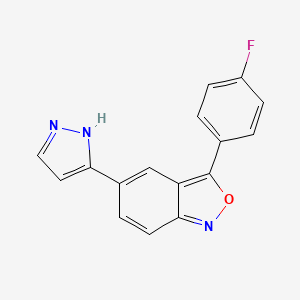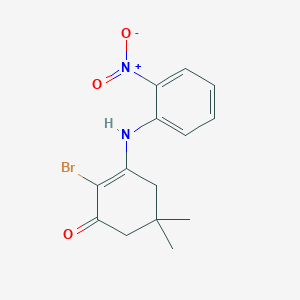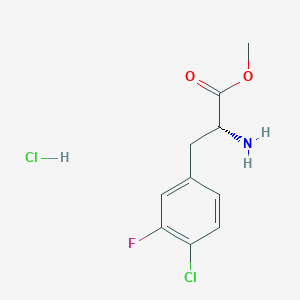![molecular formula C21H22N2O3S B2783299 3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde CAS No. 1147638-70-7](/img/structure/B2783299.png)
3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolin-4-one derivatives, which includes “3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde”, often starts from 3-phenylquinazoline-2,4 (1 H ,3 H )-dithione . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .科学的研究の応用
Synthesis and Biological Activities
Chemical Synthesis and Modification : Studies on related compounds focus on chemical synthesis techniques, exploring the reactivity and modification potential of quinazoline derivatives and benzaldehydes. For instance, the development of novel synthetic pathways for sterically hindered catechols and o-benzoquinones through the reduction of benzaldehyde derivatives showcases advanced synthetic strategies that could be applicable to the synthesis of complex molecules including quinazoline derivatives (Arsenyev et al., 2016).
Catalysis and Enantioselective Synthesis : The catalytic applications in enantioselective synthesis, demonstrated by the use of sulfoximines derived from aminoquinazolinones, highlight the potential of quinazoline derivatives in facilitating reactions with high product enantiopurity. This aspect underlines the role of quinazoline derivatives in asymmetric synthesis, an area of significant interest for pharmaceutical applications (Karabuğa et al., 2011).
Metal Complexes and Coordination Chemistry : Research on quinazoline derivatives extends to the formation of metal complexes, as shown in studies on the crystal structure and synthesis of metal complexes with dihydroquinazolinone ligands. These complexes have implications for understanding the coordination chemistry of quinazoline derivatives and exploring their potential in catalysis and material science (Gudasi et al., 2006).
Antimicrobial Activities : The antimicrobial activity of triazole derivatives synthesized from reactions involving benzaldehyde derivatives indicates the potential of structurally similar compounds in developing new antimicrobial agents. This research avenue is crucial in the search for novel therapeutic options against resistant microbial strains (Bektaş et al., 2010).
Oxidation Reactions and Methodologies : Studies on the oxidation of dihydroquinazoline-oxides to quinazoline-oxides using eco-friendly oxidants like H2O2 reveal innovative approaches to the functionalization of quinazoline derivatives. Such methodologies are pertinent for introducing functional groups that could modulate the biological activity of these compounds (Samandram et al., 2021).
作用機序
While the specific mechanism of action for “3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde” is not mentioned in the retrieved data, quinazolin-4-one derivatives are known to have a wide range of pharmacological activities . They are essentially used as analgesic, anti-inflammatory, diuretic, anticonvulsants, potential antispasmolytic, long active sedatives, bronchodilators, and cholertic agents .
将来の方向性
The future directions for research on “3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde” and similar compounds could involve further exploration of their pharmacological activities . Given their wide range of activities, these compounds could potentially be developed into effective drugs for various diseases .
特性
IUPAC Name |
3-[(3-butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-3-4-11-23-20(25)17-7-5-6-8-18(17)22-21(23)27-14-16-12-15(13-24)9-10-19(16)26-2/h5-10,12-13H,3-4,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGMJQJCHXDJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C=CC(=C3)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Butyl-4-oxoquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

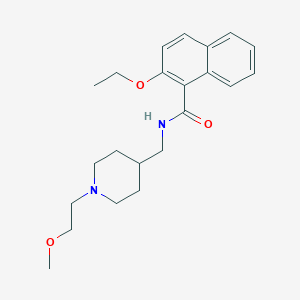

![1-[(4-Cyanophenyl)carbamoyl]piperidine-2-carboxylic acid](/img/structure/B2783220.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783222.png)
![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2783224.png)
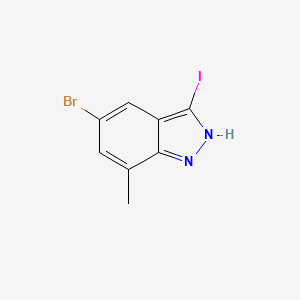
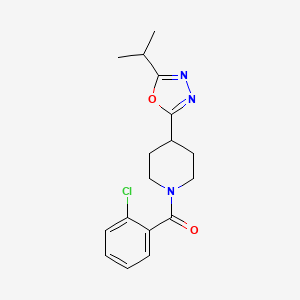

![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)

